4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid are the human bitter taste receptors, specifically hTAS2R31 and hTAS2R43 . These receptors are responsible for the perception of bitterness in humans.
Mode of Action
This compound acts as an orthosteric, insurmountable antagonist of the hTAS2R31 and hTAS2R43 receptors . This means it binds to the same site as the natural ligand and prevents the activation of these receptors .
Result of Action
By inhibiting the activation of hTAS2R31 and hTAS2R43, this compound can effectively reduce the bitter quality of food, beverages, and medicine . This could potentially improve the palatability of certain foods and medications.
Biochemical Analysis
Biochemical Properties
4-(2,2,3-Trimethylcyclopentyl)butanoic acid interacts with the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of these receptors by saccharin and acesulfame K in cells . The nature of these interactions is antagonistic, meaning that the compound prevents the normal function of these receptors .
Cellular Effects
The primary cellular effect of this compound is the reduction of bitter flavor perception. This is achieved by inhibiting the activation of the hTAS2R31 and hTAS2R43 receptors, which are responsible for the perception of bitterness .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the hTAS2R31 and hTAS2R43 receptors and preventing their activation . This results in a decrease in the perception of bitterness.
Preparation Methods
The synthesis of GIV3727 involves a series of chemical reactions starting from readily available starting materials. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods for GIV3727 would likely involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
GIV3727 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from GIV3727, potentially altering its chemical structure and properties.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include modified versions of GIV3727 with different functional groups or altered molecular structures .
Scientific Research Applications
GIV3727 has a wide range of scientific research applications:
Comparison with Similar Compounds
GIV3727 is unique in its ability to inhibit multiple bitter taste receptors, including hTAS2R31 and hTAS2R43 . Similar compounds include other bitter taste receptor antagonists that target different receptors or have different mechanisms of action. For example:
Saccharin: While primarily an artificial sweetener, saccharin also has inhibitory effects on certain bitter taste receptors.
GIV3727 stands out due to its broad inhibitory activity and its effectiveness in reducing the bitterness of multiple artificial sweeteners .
Properties
IUPAC Name |
4-(2,2,3-trimethylcyclopentyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXCRCUENNESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893723 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet aroma | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.955-0.961 | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
957136-80-0 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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